molecular formula C10H20N2O B3234194 1-[3-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone CAS No. 1353965-81-7

1-[3-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone

Cat. No.: B3234194
CAS No.: 1353965-81-7
M. Wt: 184.28 g/mol
InChI Key: XKAYQENCZCDNOE-UHFFFAOYSA-N
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Description

1-[3-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone (CAS: 1353944-27-0) is a pyrrolidine-based compound featuring an isopropylaminomethyl substituent at the 3-position of the pyrrolidine ring and an acetyl group at the 1-position. Its molecular formula is C₁₀H₂₀N₂O, with a molar mass of 184.28 g/mol .

Properties

IUPAC Name

1-[3-[(propan-2-ylamino)methyl]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8(2)11-6-10-4-5-12(7-10)9(3)13/h8,10-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAYQENCZCDNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801179347
Record name Ethanone, 1-[3-[[(1-methylethyl)amino]methyl]-1-pyrrolidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801179347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353965-81-7
Record name Ethanone, 1-[3-[[(1-methylethyl)amino]methyl]-1-pyrrolidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353965-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[3-[[(1-methylethyl)amino]methyl]-1-pyrrolidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801179347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone typically involves the reaction of pyrrolidine with isopropylamine and an appropriate ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, with careful control of reaction parameters to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The isopropylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

1-[3-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features include:

Compound Name Structural Differences Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
(S)-1-(3-(Isopropylamino)pyrrolidin-1-yl)ethanone Stereoisomer (S-configuration); lacks methyl group on pyrrolidine C₉H₁₈N₂O 170.25 Enhanced enantioselectivity in receptor binding
1-(4-Ethylamino-piperidin-1-yl)-ethanone Piperidine ring replaces pyrrolidine; ethylamino substituent C₉H₁₈N₂O 170.25 Increased basicity due to piperidine ring
1-{3-[1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethan-1-one Pyrazolo-pyrazine moiety added to pyrrolidine C₁₄H₁₈N₆O 286.34 Potential kinase inhibition activity
1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone Hydroxy and methylamino-propyl substituents C₁₃H₂₁N₃O₂ 251.33 Enhanced hydrophilicity; possible CNS targeting

Key Observations :

  • Ring System Variations: Replacing pyrrolidine with piperidine (as in 1-(4-Ethylamino-piperidin-1-yl)-ethanone) increases ring size, altering conformational flexibility and basicity .
  • Hydrophilic substituents, such as hydroxyl groups (e.g., in ’s compound), enhance water solubility but may reduce blood-brain barrier penetration .
Physico-Chemical Properties
  • Lipophilicity : The target compound’s logD (estimated) is higher than analogs with polar substituents (e.g., hydroxyl groups) but lower than fully aromatic derivatives.
  • Solubility: Compared to 1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone, the target compound’s solubility in aqueous media is moderate due to the balance between its hydrophobic isopropyl group and polar pyrrolidine nitrogen .
  • Stereochemical Impact : The (S)-isomer (CAS: 1354009-90-7) exhibits distinct biological activity compared to the racemic mixture, underscoring the importance of chirality in drug design .
Pharmacological Comparison
  • Receptor Binding : The pyrrolidine ring’s flexibility allows for better adaptation to receptor pockets compared to rigid piperidine derivatives .
  • Enzyme Inhibition : Analogs with extended aromatic systems (e.g., pyrazolo-pyrazine in ) show stronger inhibition of kinases, whereas the target compound may favor aminergic receptors (e.g., adrenergic or dopaminergic) due to its amine-rich structure .
  • Metabolic Stability : The isopropyl group in the target compound likely reduces cytochrome P450-mediated metabolism compared to smaller alkyl substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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